molecular formula C14H21N B13295103 N-(1-Cyclopropylethyl)-3-(propan-2-yl)aniline

N-(1-Cyclopropylethyl)-3-(propan-2-yl)aniline

Cat. No.: B13295103
M. Wt: 203.32 g/mol
InChI Key: YGJOTDMYRVDPFE-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylethyl)-3-(propan-2-yl)aniline is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are substituted with a cyclopropylethyl group and a propan-2-yl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclopropylethyl)-3-(propan-2-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-(propan-2-yl)aniline with 1-cyclopropylethyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclopropylethyl)-3-(propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(1-Cyclopropylethyl)-3-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Cyclopropylethyl)-3-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropylethyl and propan-2-yl groups may influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline
  • N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline

Uniqueness

N-(1-Cyclopropylethyl)-3-(propan-2-yl)aniline is unique due to the specific positioning of the cyclopropylethyl and propan-2-yl groups on the aniline ring. This unique structure can result in distinct chemical and biological properties compared to its isomers and other similar compounds.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-3-propan-2-ylaniline

InChI

InChI=1S/C14H21N/c1-10(2)13-5-4-6-14(9-13)15-11(3)12-7-8-12/h4-6,9-12,15H,7-8H2,1-3H3

InChI Key

YGJOTDMYRVDPFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(C)C2CC2

Origin of Product

United States

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